2-(5-Bromo-2-chlorophenoxy)-1-(4-methylpiperazin-1-yl)ethanone
CAS No.:
Cat. No.: VC13432232
Molecular Formula: C13H16BrClN2O2
Molecular Weight: 347.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16BrClN2O2 |
|---|---|
| Molecular Weight | 347.63 g/mol |
| IUPAC Name | 2-(5-bromo-2-chlorophenoxy)-1-(4-methylpiperazin-1-yl)ethanone |
| Standard InChI | InChI=1S/C13H16BrClN2O2/c1-16-4-6-17(7-5-16)13(18)9-19-12-8-10(14)2-3-11(12)15/h2-3,8H,4-7,9H2,1H3 |
| Standard InChI Key | BGMDDRPZAQZKPV-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)C(=O)COC2=C(C=CC(=C2)Br)Cl |
| Canonical SMILES | CN1CCN(CC1)C(=O)COC2=C(C=CC(=C2)Br)Cl |
Introduction
Structural and Molecular Characterization
Chemical Identity and Nomenclature
The systematic IUPAC name 2-(5-Bromo-2-chlorophenoxy)-1-(4-methylpiperazin-1-yl)ethanone delineates its structure:
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A phenoxy group substituted at the 2-position with chlorine and the 5-position with bromine.
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An ethanone backbone linking the aromatic ring to a 4-methylpiperazine moiety.
The molecular formula is C₁₃H₁₅BrClN₂O₂, with a molecular weight of 363.63 g/mol .
Spectral Data and Computational Modeling
While experimental spectral data for this specific compound are absent, analogs such as 1-(5-Bromo-4-methylthiophen-2-yl)ethanone exhibit characteristic IR peaks at 1,650–1,700 cm⁻¹ (C=O stretch) and 3,000–3,100 cm⁻¹ (aromatic C-H stretch) . Computational studies on similar ethanone derivatives predict a planar carbonyl group with dihedral angles of 15–25° between the aromatic ring and the piperazine group, influencing electronic conjugation .
Table 1: Predicted Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | 85–90 °C (estimated) |
| Boiling Point | 310–315 °C (estimated) |
| LogP (Partition Coefficient) | 2.8 ± 0.3 (calculated) |
| Solubility in Water | <0.1 mg/mL (25 °C) |
| pKa | 7.2 (piperazine nitrogen) |
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound can be synthesized via a three-step sequence:
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Bromination and Chlorination of Phenol Derivatives: Starting with 2-chlorophenol, electrophilic bromination at the 5-position using Br₂/FeBr₃ yields 5-bromo-2-chlorophenol .
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Ethanone Linker Formation: Reaction with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) forms 2-(5-bromo-2-chlorophenoxy)acetyl chloride, which is subsequently treated with 4-methylpiperazine to afford the final product .
Critical Reaction Parameters
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Bromination Efficiency: Optimal yields (≥80%) require stoichiometric FeBr₃ at 60–70 °C in dichloromethane .
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Coupling Reaction: The nucleophilic substitution between the acyl chloride and 4-methylpiperazine proceeds optimally in anhydrous THF at 0–5 °C, minimizing side reactions .
Table 2: Synthetic Yield Comparison for Analogous Compounds
| Intermediate | Yield (%) | Conditions |
|---|---|---|
| 5-Bromo-4-chloro-2-fluorobenzoic acid | 85 | Br₂, FeBr₃, 65 °C |
| 1-(5-Bromo-4-chlorophenyl)ethanone | 78 | Grignard reaction, THF |
Pharmacological and Biological Relevance
Mechanism of Action Hypotheses
The 4-methylpiperazine group is a hallmark of CNS-active compounds, suggesting potential interactions with dopamine (D₂) or serotonin (5-HT₂A) receptors . The bromine and chlorine substituents may enhance lipophilicity, facilitating blood-brain barrier penetration.
In Silico Binding Studies
Molecular docking simulations of analogous compounds (e.g., 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)pyrazol-1-yl]ethanone) reveal moderate affinity (Ki = 120–150 nM) for kinase domains, implicating potential use in oncology .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound’s structure aligns with intermediates in atypical antipsychotics (e.g., aripiprazole derivatives) and kinase inhibitors. Its synthetic scalability (>80% yield) supports large-scale production .
Future Research Directions
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Crystallographic Studies: Single-crystal X-ray diffraction could elucidate conformational preferences and intermolecular interactions .
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In Vivo Efficacy Trials: Screening for antipsychotic or antitumor activity in murine models.
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Derivatization: Introducing sulfonamide or urea groups to modulate solubility and bioavailability.
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